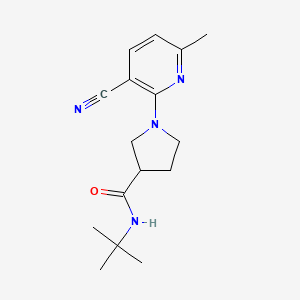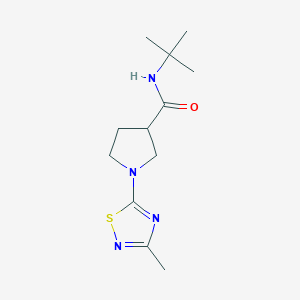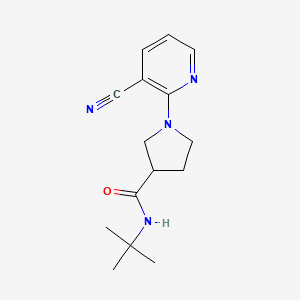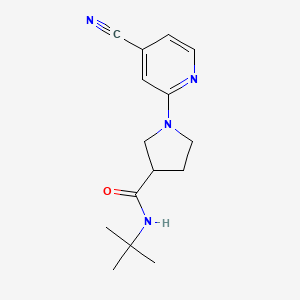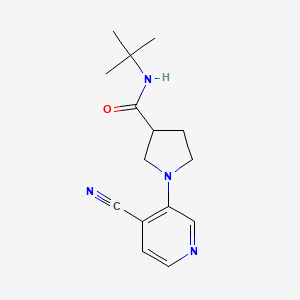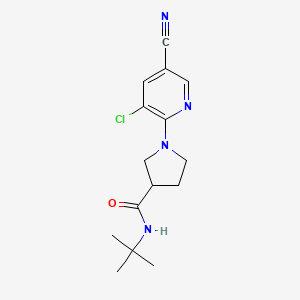
N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridine ring substituted with chlorine and a cyano group, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 3-chloro-5-cyanopyridine intermediate. This can be achieved through the chlorination of 3-cyano-5-hydroxypyridine using thionyl chloride or phosphorus oxychloride under reflux conditions.
-
Pyrrolidine Ring Formation: : The next step is the formation of the pyrrolidine ring. This can be done by reacting the pyridine intermediate with tert-butylamine and a suitable carboxylating agent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
-
Coupling Reaction: : The final step involves coupling the pyrrolidine intermediate with the pyridine intermediate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This can be achieved using nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of pyrrolidine N-oxide derivatives.
Reduction: Formation of primary amines from the cyano group.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the cyano group and the pyridine ring enhances its ability to bind to biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced stability and functionality.
作用机制
The mechanism of action of N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The cyano group and the pyridine ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
相似化合物的比较
Similar Compounds
- N-tert-butyl-1-(3-chloro-5-fluoropyridin-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(3-chloro-5-methylpyridin-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(3-chloro-5-aminopyridin-2-yl)pyrrolidine-3-carboxamide
Uniqueness
N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group enhances the compound’s ability to participate in various chemical reactions and increases its binding affinity to biological targets. This makes it more versatile and potentially more effective in applications compared to similar compounds without the cyano group.
属性
IUPAC Name |
N-tert-butyl-1-(3-chloro-5-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-15(2,3)19-14(21)11-4-5-20(9-11)13-12(16)6-10(7-17)8-18-13/h6,8,11H,4-5,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDXYOOYGOVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
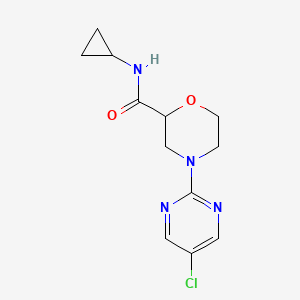
![N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469963.png)
![N-tert-butyl-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469968.png)
![N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469974.png)
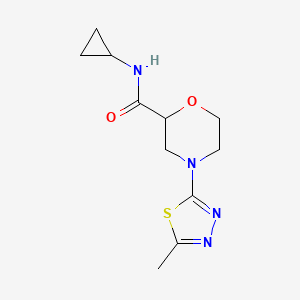
![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)
![N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470002.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470009.png)
![5-ethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6470012.png)
